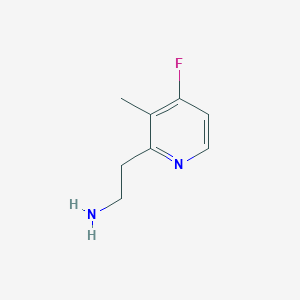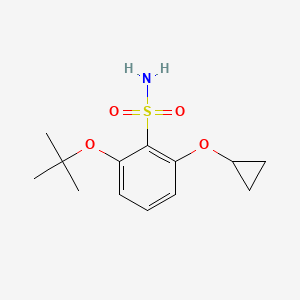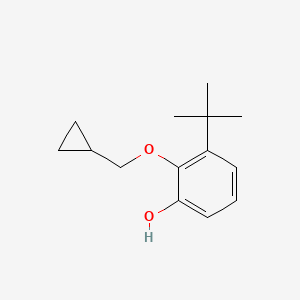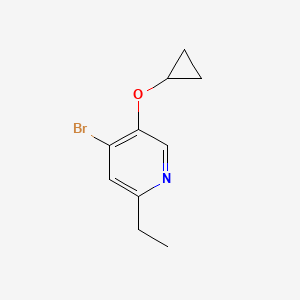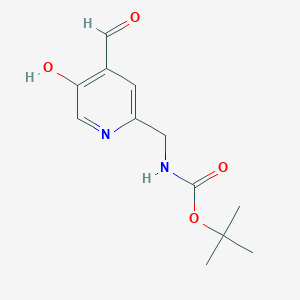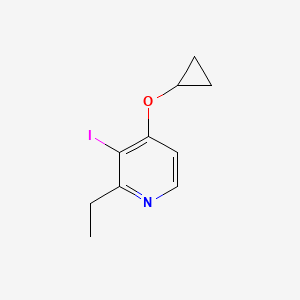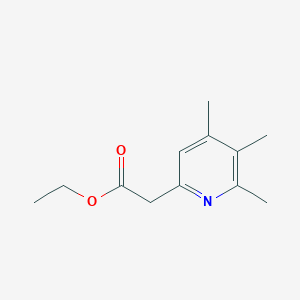
4-(Cyclohexyloxy)-2-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohexyloxy)-2-methylphenol is an organic compound characterized by a phenol group substituted with a cyclohexyloxy group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexyloxy)-2-methylphenol typically involves the alkylation of p-cresol (4-methylphenol) with cyclohexanol or cyclohexene. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as zeolites or metal oxides, can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclohexyloxy)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclohexyl derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclohexyl derivatives.
Substitution: Nitro, bromo, and sulfonated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-(Cyclohexyloxy)-2-methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(Cyclohexyloxy)-2-methylphenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the cyclohexyloxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylphenol (p-Cresol): Lacks the cyclohexyloxy group, making it less lipophilic.
4-(Cyclohexyloxy)phenol: Similar structure but without the methyl group, affecting its reactivity and properties.
2-Methylphenol (o-Cresol): The methyl group is in a different position, leading to different chemical behavior.
Uniqueness
4-(Cyclohexyloxy)-2-methylphenol is unique due to the presence of both the cyclohexyloxy and methyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials.
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
4-cyclohexyloxy-2-methylphenol |
InChI |
InChI=1S/C13H18O2/c1-10-9-12(7-8-13(10)14)15-11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 |
Clave InChI |
AGWUYCMUIHPIEL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC2CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


